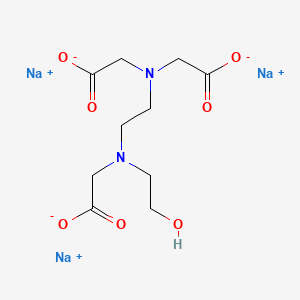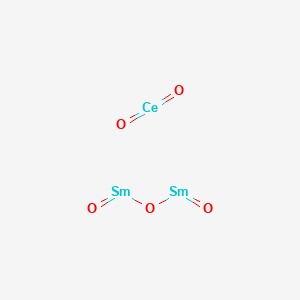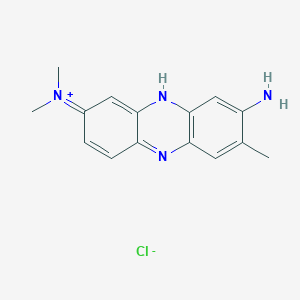
Lanthanum (III) bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum (III) bromide hydrate is an inorganic compound with the chemical formula LaBr₃·xH₂O. It is a highly hygroscopic and water-soluble salt of lanthanum, often appearing as a white powder or crystalline solid. This compound is known for its use in various scientific and industrial applications, particularly in the field of scintillation materials and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum (III) bromide hydrate can be synthesized through the reaction of lanthanum oxide or lanthanum carbonate with hydrobromic acid. The reaction typically involves dissolving the lanthanum precursor in hydrobromic acid, followed by crystallization to obtain the hydrated form of lanthanum bromide .
Industrial Production Methods
In industrial settings, this compound is produced by a similar method, but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of ammonium bromide as an additive during the dehydration process can help in obtaining high-purity anhydrous lanthanum bromide, which can then be hydrated to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum (III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Lanthanum (III) bromide can participate in redox reactions, although it is more commonly involved in substitution reactions.
Substitution Reactions: This compound can undergo substitution reactions where the bromide ions are replaced by other anions, such as chloride or fluoride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, acids, and bases. The reactions are typically carried out in aqueous solutions due to the compound’s high solubility in water .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting lanthanum (III) bromide with sodium fluoride can produce lanthanum (III) fluoride .
Wissenschaftliche Forschungsanwendungen
Lanthanum (III) bromide hydrate has a wide range of applications in scientific research:
Biology: While not as common, it can be used in biological studies involving lanthanides.
Industry: The compound is used in the production of scintillation materials for radiation detection and gamma spectroscopy
Wirkmechanismus
The mechanism by which lanthanum (III) bromide hydrate exerts its effects is primarily related to its ability to interact with other chemical species. In scintillation applications, the compound’s interaction with gamma rays results in the emission of light, which can be detected and measured. This process involves the excitation of electrons within the lanthanum bromide crystal lattice, followed by the emission of photons as the electrons return to their ground state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum (III) chloride: Similar in structure and properties, but with chloride ions instead of bromide.
Lanthanum (III) fluoride: Another halide of lanthanum, used in similar applications but with different chemical properties.
Cerium (III) bromide: A related compound with cerium instead of lanthanum, used in similar scintillation applications
Uniqueness
Lanthanum (III) bromide hydrate is unique due to its high hygroscopicity and solubility in water, making it particularly useful in aqueous chemical reactions and as a scintillation material with excellent energy resolution and fast emission characteristics .
Eigenschaften
IUPAC Name |
tribromolanthanum;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYBKVNBDAPKGO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[La](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2LaO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Sulfocalix[4]arene](/img/structure/B7802416.png)



![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)




